3-tert-butyl-4-[3-(4-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-tert-butyl-4-[3-(4-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-[3-(4-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities
Continuous flow systems: For efficient and consistent production
Purification techniques: Such as recrystallization or chromatography to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-[3-(4-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions
Synthesis: Intermediate in the synthesis of other complex molecules
Biology
Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties
Antioxidant Activity: Acts as a free radical scavenger
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals
Therapeutic Agents: Investigated for anti-inflammatory and anticancer activities
Industry
Dyes and Pigments: Used in the production of colorants
Materials Science: Component in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-[3-(4-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves:
Molecular Targets: Interaction with specific enzymes or receptors
Pathways: Modulation of biochemical pathways such as oxidative stress or inflammatory response
Comparison with Similar Compounds
Similar Compounds
- 3-(Tert-butyl)-4-(3-(4-chlorophenyl)prop-2-enylidene)-1-phenyl-2-pyrazolin-5-one
- 3-(Tert-butyl)-4-(3-(4-methylphenyl)prop-2-enylidene)-1-phenyl-2-pyrazolin-5-one
Uniqueness
- Structural Features : The presence of the nitrophenyl group imparts unique electronic properties
- Biological Activity : Enhanced antimicrobial and antioxidant activities compared to similar compounds
Properties
IUPAC Name |
(4Z)-5-tert-butyl-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-22(2,3)20-19(21(26)24(23-20)17-9-5-4-6-10-17)11-7-8-16-12-14-18(15-13-16)25(27)28/h4-15H,1-3H3/b8-7+,19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLRRPQGJPIJSP-LNSWPOPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C=C\C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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